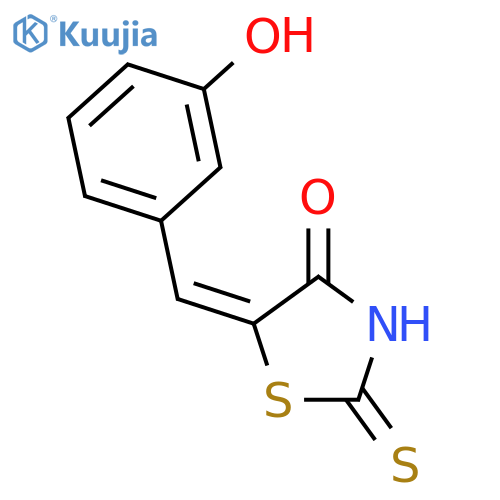

Cas no 1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one)

1064365-95-2 structure

商品名:(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS番号:1064365-95-2

MF:C10H7NO2S2

メガワット:237.29807972908

MDL:MFCD04054471

CID:3083712

PubChem ID:1379668

(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- 1064365-95-2

- (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- CS-0567410

- STK280237

- (5E)-5-(3-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- ALBB-009142

- MFCD04054471

- H25012

- STK399883

- AKOS000307423

- 5-(3-HYDROXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE

- 37530-35-1

- BBL016307

- 5-(3-Hydroxybenzylidene)-rhodanine

- 5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- AKOS000409253

- 5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- (E)-5-(3-Hydroxybenzylidene)-2-mercaptothiazol-4(5H)-one

- (E)-5-(3-HYDROXYBENZYLIDENE)-2-THIOXOTHIAZOLIDIN-4-ONE

- HY-147364

-

- MDL: MFCD04054471

- インチ: InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+

- InChIKey: ZCQNEHSJTBPNPT-VMPITWQZSA-N

- ほほえんだ: OC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1

計算された属性

- せいみつぶんしりょう: 236.99182081Da

- どういたいしつりょう: 236.99182081Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 440.1±55.0 °C at 760 mmHg

- フラッシュポイント: 220.0±31.5 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214950-1 g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |

1064365-95-2 | 1 g |

€172.20 | 2023-07-20 | ||

| abcr | AB214950-10 g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |

1064365-95-2 | 10 g |

€539.60 | 2023-07-20 | ||

| eNovation Chemicals LLC | Y1245107-5g |

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

1064365-95-2 | 90% | 5g |

$475 | 2024-06-06 | |

| abcr | AB214950-10g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |

1064365-95-2 | 95% | 10g |

€525.00 | 2025-02-19 | |

| A2B Chem LLC | AI87425-1g |

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

1064365-95-2 | 90% | 1g |

$87.00 | 2024-04-20 | |

| 1PlusChem | 1P00J1CX-5g |

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

1064365-95-2 | 90% | 5g |

$318.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1245107-1g |

(5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one |

1064365-95-2 | 90% | 1g |

$165 | 2025-02-25 | |

| abcr | AB214950-5 g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one; 95% |

1064365-95-2 | 5 g |

€389.30 | 2023-07-20 | ||

| abcr | AB214950-1g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |

1064365-95-2 | 95% | 1g |

€173.00 | 2025-02-19 | |

| abcr | AB214950-5g |

(5E)-5-(3-Hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, 95%; . |

1064365-95-2 | 95% | 5g |

€381.00 | 2025-02-19 |

(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1064365-95-2 ((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 503537-97-1(4-bromooct-1-ene)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1064365-95-2)(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

清らかである:99%

はかる:5g

価格 ($):333.0